LacDiNAc MP Glycoside LacDiNAc MP Glycoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524746
InChI: InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)
SMILES:
Molecular Formula: C23H34N2O12
Molecular Weight: 530.5 g/mol

LacDiNAc MP Glycoside

CAS No.:

Cat. No.: VC16524746

Molecular Formula: C23H34N2O12

Molecular Weight: 530.5 g/mol

* For research use only. Not for human or veterinary use.

LacDiNAc MP Glycoside -

Specification

Molecular Formula C23H34N2O12
Molecular Weight 530.5 g/mol
IUPAC Name N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)
Standard InChI Key VPSWXDRLHGWRLX-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O

Introduction

Structural and Chemical Properties of LacDiNAc MP Glycoside

Molecular Architecture

LacDiNAc MP glycoside consists of a disaccharide core (GalNAcβ1-4GlcNAc\text{GalNAc}\beta1\text{-}4\text{GlcNAc}) linked to a para-methoxyphenyl group via a glycosidic bond. The IUPAC name, N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide , reflects its stereochemical complexity (Table 1).

Table 1: Structural Properties of LacDiNAc MP Glycoside

PropertyValue
Molecular FormulaC23H34N2O12C_{23}H_{34}N_2O_{12}
Molecular Weight530.5 g/mol
IUPAC NameSee Section 1.1
Glycosidic Linkageβ1→4 between GalNAc and GlcNAc
Detection TagPara-methoxyphenyl (MP)

The MP group enables colorimetric detection in enzyme assays, facilitating real-time monitoring of glycosyltransferase activity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the β-configuration of the glycosidic bond and the presence of acetyl groups at the C2 positions of both hexosamines .

Biosynthesis and Enzymatic Modification

LacDiNAc MP glycoside is synthesized through enzymatic glycosylation using β1,4-N-acetylgalactosaminyltransferases (β4GalNAc-Ts), which transfer GalNAc from UDP-GalNAc to GlcNAc acceptors . This pathway mirrors the natural biosynthesis of LacDiNAc-terminated glycans found on extracellular matrix (ECM) proteins such as α-dystroglycan and nidogen-1 .

Posttranslational Modifications

Recent studies have identified novel modifications of LacDiNAc structures, including phosphorylation at the GlcNAc residue . Phospho-LacDiNAc, detected in human HEK-293 cells and bovine brain tissue, represents a regulatory mechanism for ECM protein function . This modification is distinct from phosphomannose-based glycans and underscores the diversity of glycan-mediated signaling.

Research Applications in Biomedical Science

Glycan-Protein Interaction Studies

LacDiNAc MP glycoside serves as a probe for lectins and glycosyltransferases that recognize LacDiNAc epitopes. For example, it has been used to characterize the binding specificity of macrophage galactose-type lectin (MGL), which interacts with tumor-associated glycans .

Table 2: Key Applications of LacDiNAc MP Glycoside

ApplicationDescription
Glycan MicroarraysHigh-throughput profiling of lectin binding
Enzyme AssaysMonitoring β4GalNAc-T activity
Diagnostic DevelopmentDetection of cancer biomarkers
Drug DiscoveryTargeting glycan-mediated pathways

Role in Disease Mechanisms

The compound has elucidated glycan involvement in immune evasion by pathogens and cancer cells. For instance, LacDiNAc-terminated glycans on Schistosoma mansoni cercariae modulate host immune responses, while their overexpression in ovarian cancer correlates with metastasis .

Industrial and Therapeutic Applications

Biopharmaceutical Production

In biotechnology, LacDiNAc MP glycoside optimizes glycoprotein yield by serving as a substrate for glycoengineering. Recombinant erythropoietin (EPO) produced in LacDiNAc-rich environments exhibits improved serum half-life due to reduced hepatic clearance .

Functional Food Development

The prebiotic potential of LacDiNAc structures promotes the growth of Bifidobacterium spp., enhancing gut microbiota composition. This application aligns with trends in nutraceuticals targeting metabolic disorders .

Future Directions and Challenges

Emerging research priorities include:

  • Structural Diversification: Engineering sulfated or fucosylated LacDiNAc analogs for enhanced lectin targeting.

  • Clinical Translation: Developing LacDiNAc-based diagnostics for early cancer detection .

  • Synthetic Biology: Integrating LacDiNAc biosynthesis pathways into microbial chassis for scalable production .

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